molecular formula C18H23N3O3 B4862143 1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Cat. No.: B4862143
M. Wt: 329.4 g/mol
InChI Key: OSEQZELMUSTUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a methoxyphenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps, including the formation of the azepane ring, the introduction of the methoxyphenoxy group, and the construction of the pyrazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

azepan-1-yl-[1-[(4-methoxyphenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-6-8-16(9-7-15)24-14-21-13-10-17(19-21)18(22)20-11-4-2-3-5-12-20/h6-10,13H,2-5,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQZELMUSTUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 2
Reactant of Route 2
1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 3
Reactant of Route 3
1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 4
1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 5
1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 6
1-AZEPANYL{1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.